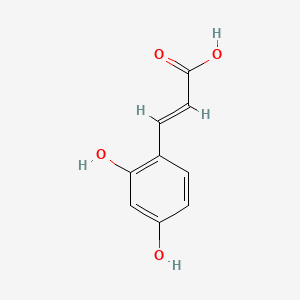

2,4-Dihydroxycinnamic acid

描述

Overview of Hydroxycinnamic Acids in Plant Metabolism and Research Context

Hydroxycinnamic acids are a significant class of phenolic compounds that are widespread in the plant kingdom. frontiersin.orgnih.gov They play crucial roles in various physiological and developmental processes. frontiersin.org As secondary metabolites, they are not directly involved in the primary functions of growth and reproduction but are essential for the plant's interaction with its environment. frontiersin.orgfrontiersin.org Their functions include providing structural integrity to cell walls, protecting against herbivores and pathogens, and offering resilience to abiotic stresses like drought and UV radiation. frontiersin.orgfrontiersin.orgnumberanalytics.com

The biosynthesis of hydroxycinnamic acids is a key part of the broader phenylpropanoid pathway. numberanalytics.com This pathway is a major route in plant secondary metabolism, responsible for synthesizing a wide array of phenolic compounds from the aromatic amino acid L-phenylalanine. numberanalytics.comcaldic.com The general phenylpropanoid pathway (GPP) consists of the initial enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, a central precursor for various classes of phenylpropanoids, including flavonoids, monolignols (the building blocks of lignin), stilbenes, and coumarins. caldic.com Hydroxycinnamic acids are fundamental intermediates and end-products of this pathway, contributing to the chemical defense and structural reinforcement of the plant. frontiersin.orgnumberanalytics.com For instance, the accumulation of these acids can be triggered by pathogen attacks, and they exhibit antimicrobial properties. frontiersin.orgnumberanalytics.com

The journey to 2,4-dihydroxycinnamic acid begins with the shikimate pathway, a primary metabolic route in plants and microorganisms that produces aromatic amino acids, including L-phenylalanine. wikipedia.orgwikipedia.org L-phenylalanine then enters the phenylpropanoid pathway. numberanalytics.com The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. frontiersin.orgcaldic.com This is followed by a hydroxylation reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), which introduces a hydroxyl group at the 4-position of the phenyl ring to yield p-coumaric acid. frontiersin.orgcaldic.com In some organisms, p-coumaric acid can also be produced directly from L-tyrosine by the action of tyrosine ammonia-lyase (TAL). caldic.comfrontiersin.org

The formation of this compound, also known as umbellic acid, from p-coumaric acid involves a specific hydroxylation step. wikipedia.orgwikipedia.org The enzyme cinnamate/coumarate 2-hydroxylase (C2H) is responsible for adding a hydroxyl group to the 2-position of the phenyl ring of 4-coumaric acid. wikipedia.orgresearchgate.net More specifically, research has identified a p-coumaroyl CoA 2'-hydroxylase (C2'H) in plants like Ruta graveolens, which carries out this ortho-hydroxylation. nih.gov This enzymatic reaction converts p-coumaric acid into this compound. wikipedia.orgwikipedia.org This compound serves as a direct precursor in the biosynthesis of umbelliferone (B1683723), a coumarin (B35378), through the subsequent lactonization (ring closure) of the molecule. wikipedia.orgwikipedia.orgresearchgate.net

Nomenclature and Structural Isomerism in Academic Literature

This compound is the systematic name for the compound, also commonly referred to as umbellic acid. wikipedia.org It belongs to the family of hydroxycinnamic acids, which are characterized by a C6-C3 carbon skeleton. chemicalbook.com

A notable structural isomer of this compound is caffeic acid, which is 3,4-dihydroxycinnamic acid. wikipedia.orgwikipedia.org Both compounds share the same molecular formula (C9H8O4) but differ in the substitution pattern of the hydroxyl groups on the phenyl ring. wikipedia.orgwikipedia.org This difference in the position of one hydroxyl group leads to distinct chemical properties and biological roles. Caffeic acid is one of the most common hydroxycinnamic acids found in the human diet and is also a central intermediate in the phenylpropanoid pathway, serving as a precursor to ferulic acid and lignin (B12514952) components. chemicalbook.comatamanchemicals.comffhdj.com

Structural Comparison of this compound and Caffeic Acid

| Feature | This compound | Caffeic Acid |

|---|---|---|

| Systematic Name | (2E)-3-(2,4-Dihydroxyphenyl)prop-2-enoic acid wikipedia.org | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid wikipedia.org |

| Common Name | Umbellic acid wikipedia.org | Caffeic acid wikipedia.org |

| Molecular Formula | C9H8O4 wikipedia.org | C9H8O4 wikipedia.org |

| Molar Mass | 180.159 g·mol−1 wikipedia.org | 180.16 g/mol atamanchemicals.com |

| Hydroxyl Group Positions | C2 and C4 wikipedia.org | C3 and C4 wikipedia.org |

Historical Context of Research on Phenolic Acids and Their Derivatives

The study of phenolic compounds, including phenolic acids, has a long history, initially driven by their use in traditional applications such as tanning leather. researchgate.net Early research focused on their chemical structures and distribution in the plant kingdom. Over time, the understanding of their roles in plant physiology and their potential effects on human health has grown significantly. researchgate.netnih.gov Research has evolved from simple extraction and identification to detailed investigations of their biosynthesis, metabolic pathways, and the enzymes involved. nih.govresearchgate.net The recognition of the antioxidant properties of phenolic acids spurred a vast amount of research into their potential health benefits, leading to studies on their anti-inflammatory, antimicrobial, and other biological activities. researchgate.netnih.govnih.gov Today, research continues to explore the complex regulation of phenolic acid biosynthesis and their diverse functions in both plants and for human applications. researchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFWFBFQKWVMY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99699-42-0, 614-86-8 | |

| Record name | 2,4-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation of 2,4 Dihydroxycinnamic Acid

Enzymatic Pathways in Plants and Microorganisms

The synthesis of 2,4-dihydroxycinnamic acid is a multi-step process that begins with the amino acid L-phenylalanine, a product of the shikimate pathway. This process is a part of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants.

The enzymatic journey from L-phenylalanine to this compound involves a sequence of hydroxylation steps catalyzed by specific enzymes. The initial step is the conversion of L-phenylalanine to cinnamic acid. Following this, two key hydroxylation enzymes play crucial roles:

Cinnamate (B1238496) 4-hydroxylase (C4H): This enzyme, a cytochrome P450 monooxygenase, catalyzes the para-hydroxylation of cinnamic acid to produce 4-coumaric acid (p-coumaric acid). bohrium.comfrontiersin.org This reaction is a critical control point in the phenylpropanoid pathway, directing metabolic flow towards the synthesis of numerous compounds, including flavonoids and lignin (B12514952). nih.govresearchgate.net

Cinnamate/Coumarate 2-hydroxylase (C2'H): Subsequent to the formation of 4-coumaric acid, this enzyme catalyzes the ortho-hydroxylation of the phenolic ring at the C2 position. This reaction converts 4-coumaric acid into this compound. bohrium.comfrontiersin.org

This sequential hydroxylation, first at the C4 and then at the C2 position, is the established pathway for the formation of this compound in plants.

This compound is a direct and crucial precursor in the biosynthesis of the coumarin (B35378) umbelliferone (B1683723) (7-hydroxycoumarin). bohrium.comfrontiersin.org Following its synthesis, this compound undergoes a trans-cis isomerization of the double bond in its acrylic acid side chain. The cis-isomer then readily undergoes a spontaneous intramolecular cyclization, specifically a lactonization reaction. This involves the attack of the hydroxyl group at the C2 position on the carboxylic acid group, leading to the formation of the lactone ring characteristic of coumarins and yielding umbelliferone. bohrium.comfrontiersin.org

The biosynthetic pathway can be summarized as follows: L-Phenylalanine → Cinnamic acid → 4-Coumaric acid → This compound → Umbelliferone. bohrium.comfrontiersin.org

Microorganisms are capable of a wide range of biotransformation reactions, including the modification of cinnamic acid and its derivatives. While the direct microbial synthesis of this compound is not extensively documented, microbes can act on its precursors. For instance, certain bacteria, such as Klebsiella oxytoca, possess enzymes like 4-hydroxycinnamate decarboxylase that can process p-coumaric acid and its analogs. frontiersin.org Furthermore, various microbial species can transform cinnamic acid into different derivatives, such as cinnamyl alcohol, methyl cinnamate, and p-hydroxy benzoic acid, through processes like α,β-oxidation-like degradation. nih.gov Lactic acid bacteria have also been shown to decarboxylate substituted cinnamic acids. nih.gov These microbial activities highlight the potential for engineered microorganisms to produce valuable phenolic compounds, including intermediates like this compound, from related precursors. nih.gov

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is tightly regulated at the genetic and molecular level, primarily through the control of the expression of genes encoding the key enzymes of the phenylpropanoid pathway. The regulation of this pathway is complex, involving transcription factors and potential feedback mechanisms.

The expression of genes for enzymes like Phenylalanine ammonia-lyase (PAL) and Cinnamate 4-hydroxylase (C4H) is known to be coordinately regulated. nih.gov Transcription factors from several families, including MYB, bHLH, AP2, and WRKY, have been identified as key regulators of coumarin biosynthetic genes. frontiersin.orgnih.gov For example, the transcription factor MYB72 has been linked to the production and secretion of coumarins. nih.gov

Furthermore, there is evidence for a feedback loop at the entry point of the phenylpropanoid pathway. Down-regulation of C4H activity in transgenic tobacco plants has been shown to lead to a reduction in PAL activity, suggesting that an intermediate, possibly cinnamic acid, acts as a signaling molecule to regulate the metabolic flux into the pathway. biorxiv.org Silencing the C4H gene can also divert the metabolic flux towards other branches of the phenylpropanoid pathway, leading to an increased production of compounds like flavonoids and chlorogenic acid. oup.com

The differential expression of various isoforms of C4H in different tissues, as seen in Populus, is associated with specific cis-acting regulatory elements in their promoters, indicating that these isoforms may have distinct roles in the production of different secondary metabolites. nih.gov

Environmental and Stress Factors Influencing Biosynthesis

The production of this compound, as part of the phenylpropanoid and coumarin biosynthesis pathways, is significantly influenced by various environmental and stress factors. frontiersin.orgnih.gov Plants often increase the synthesis of phenylpropanoids in response to both biotic and abiotic stresses. bohrium.comnih.gov

Abiotic stresses that can upregulate the pathway include:

UV radiation: Exposure to UV light can induce the expression of PAL and C4H, leading to an accumulation of phenolic compounds. bohrium.comunc.edu

Nutrient deficiency: Deficiencies in nutrients like nitrogen, phosphate, and iron can lead to an increase in phenylpropanoid accumulation. bohrium.comnih.gov For instance, iron deficiency is a well-known trigger for coumarin biosynthesis and secretion in roots to aid in iron acquisition. nih.gov

Temperature stress: Both cold and heat stress can induce the synthesis of phenolic compounds. bohrium.comnih.gov

Salinity and Drought: These stresses can also lead to the upregulation of C4H expression and the accumulation of phenolics. unc.edu

Biotic stresses , such as pathogen infection (viruses, bacteria, fungi) and herbivory, are also potent inducers of the phenylpropanoid pathway. bohrium.com The resulting accumulation of coumarins and other phenolics often plays a role in plant defense as phytoalexins, which are toxic to pathogens. bohrium.com

The general response to these stresses involves the increased transcription of genes encoding the biosynthetic enzymes, leading to a higher production of intermediates like this compound and downstream products such as coumarins. bohrium.com

Interactive Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | 4-Coumaric acid | Catalyzes the first hydroxylation step. bohrium.comfrontiersin.org |

Table 2: Factors Influencing Biosynthesis

| Factor Type | Specific Factor | Effect on Pathway |

|---|---|---|

| Abiotic Stress | UV Radiation | Upregulation of PAL and C4H expression. bohrium.comunc.edu |

| Abiotic Stress | Nutrient Deficiency (e.g., Iron) | Increased phenylpropanoid accumulation. bohrium.comnih.gov |

| Abiotic Stress | Temperature Stress (Cold/Heat) | Increased synthesis of phenolic compounds. bohrium.comnih.gov |

| Biotic Stress | Pathogen Infection | Induction of the phenylpropanoid pathway for defense. bohrium.com |

| Genetic Regulation | Transcription Factors (e.g., MYB) | Control the expression of biosynthetic genes. frontiersin.orgnih.gov |

Synthetic Methodologies and Chemical Modifications

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit high regio- and enantioselectivity, reducing the need for protecting groups and minimizing waste. tudelft.nl

While the de novo synthesis of the 2,4-dihydroxycinnamic acid backbone from simple precursors using isolated enzymes is less common in industrial settings than chemical routes, enzymes play a significant role in the modification and synthesis of related compounds. Phenylalanine ammonia lyases (PALs), for instance, catalyze the reversible hydroamination of cinnamic acid derivatives to produce amino acids. nih.gov

Hydrolases, particularly lipases, are widely used for the synthesis of cinnamic acid derivatives. illinois.edu For example, the enzyme Novozym 435 has been successfully used to catalyze the esterification of cinnamic acid analogues like ferulic acid and p-methoxycinnamic acid to produce their corresponding esters. jocpr.comnih.govmerckmillipore.com These enzymatic reactions often achieve high conversion rates and the enzyme can be immobilized and reused, enhancing the sustainability of the process. jocpr.comnih.gov

Table 2: Examples of Enzymatic Transformations Involving Cinnamic Acid Derivatives

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Lyases (e.g., PAL) | Hydroamination | Cinnamic Acid | Phenylalanine | nih.gov |

This table illustrates the application of different enzyme classes in the synthesis and modification of cinnamic acid-related structures.

Derivatization Strategies for Enhanced Bioactivity or Stability

Modification of the carboxylic acid group of this compound is a common strategy to modulate its physicochemical properties, such as solubility, stability, and bioavailability, which can lead to enhanced biological activity. nih.gov The most frequent modifications involve the synthesis of ester and amide derivatives. nih.gov

The synthesis of ester and amide derivatives of hydroxycinnamic acids is a well-established field of study aimed at creating new bioactive molecules. nih.gov

Ester Synthesis : Esterification can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves reacting the carboxylic acid with an alcohol under acidic conditions. Enzymatic esterification, using lipases like Novozym 435, is an increasingly popular method due to its mild reaction conditions and high selectivity. nih.govmedcraveonline.com For example, ethyl ferulate and octyl methoxycinnamate have been synthesized with high conversion rates using this biocatalytic approach. merckmillipore.com

Amide Synthesis : Amide derivatives are typically synthesized by activating the carboxylic acid group, followed by reaction with an amine. Common coupling agents used to facilitate this reaction include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) often in combination with 1-hydroxybenzotriazole (HOBT) or 4-(dimethylamino)pyridine (DMAP). nih.govresearchgate.net This methodology has been used to synthesize a variety of hydroxycinnamic acid amides by coupling them with amino acid esters or biogenic amines like dopamine and serotonin. nih.govnih.gov In a comparison of cinnamic acid amides and esters, amides sometimes exhibit more potent antioxidant activity, while esters may show stronger inhibitory activities against certain enzymes. nih.gov

A facile amidation method for non-protected hydroxycinnamic acids has also been developed, highlighting ongoing efforts to streamline the synthesis of these valuable compounds. nih.gov

Structural Modifications and Analog Design

The chemical scaffold of this compound and its cyclized lactone form, umbelliferone (B1683723) (7-hydroxycoumarin), serves as a versatile template for the design and synthesis of novel derivatives with tailored biological activities. Structural modifications are strategically employed to enhance potency, selectivity, and pharmacokinetic properties. Key sites for modification include the phenolic hydroxyl groups, the carboxylic acid moiety, and the aromatic ring, leading to the development of analogs with applications as enzyme inhibitors and antimicrobial agents.

Modifications for Enzyme Inhibition

The core structure of this compound is a recognized pharmacophore for targeting various enzymes. Analog design often involves the derivatization of the hydroxyl groups to explore interactions within enzyme active sites.

Tyrosinase Inhibitors: A series of umbelliferone analogs have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. One notable derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, which incorporates a 2,4-dihydroxy substituted phenyl ring, demonstrated potent tyrosinase inhibitory activity. This compound exhibited an IC50 value of 8.96 µM, proving more effective than the standard inhibitor, kojic acid (IC50 = 16.69 µM) nih.gov. Kinetic analysis revealed a non-competitive inhibition mechanism, and molecular docking studies confirmed a high binding affinity for the enzyme's active site nih.gov.

Table 1: Tyrosinase Inhibitory Activity of Umbelliferone Analogs

| Compound | Modification | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| Analog 4e | Addition of 2,4-dihydroxybenzoate group | Mushroom Tyrosinase | 8.96 nih.gov |

| Kojic Acid (Reference) | - | Mushroom Tyrosinase | 16.69 nih.gov |

Pancreatic Lipase Inhibitors: To explore anti-obesity agents, a series of coumarin (B35378) derivatives were synthesized through O-alkylation of umbelliferone. These analogs were screened for their potential to inhibit pancreatic lipase (PL). The research found that the synthesized alkylated analogs exhibited greater inhibitory potential than the parent umbelliferone, highlighting the importance of the alkylation for PL inhibition indianchemicalsociety.com. The degree of inhibition was influenced by the nature of the alkyl chain attached to the 7-hydroxy position. An analog featuring a geranyl group (1g) was the most active, with an IC50 value of 21.62 µM indianchemicalsociety.com. Molecular docking studies suggested that the carbonyl carbon of the coumarin analogs positioned itself in proximity to the key serine residue (Ser152) in the enzyme's active site indianchemicalsociety.com.

Table 2: Pancreatic Lipase Inhibitory Activity of 7-O-Alkyl Umbelliferone Derivatives

| Compound | R Group (Alkylation) | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| 1g | Geranyl | Pancreatic Lipase | 21.62 indianchemicalsociety.com |

| Orlistat (Reference) | - | Pancreatic Lipase | 0.14 indianchemicalsociety.com |

| Umbelliferone (Parent) | H | Pancreatic Lipase | >100 indianchemicalsociety.com |

Modifications for Fungicidal Activity

Umbelliferone, derived from this compound, has been identified as an important allelochemical, and its structure has been used as a skeleton for developing novel fungicides. A study focused on synthesizing C7-substituted umbelliferone derivatives to investigate their activity against plant parasitic fungi such as Alternaria alternata, Botrytis cinerea, and Fusarium oxysporum mdpi.com. The structure-activity relationship (SAR) analysis from this research indicated that modifying the C7 hydroxy group could enhance fungicidal activity while reducing phytotoxicity mdpi.com. Among the synthesized compounds, certain analogs showed excellent antifungal activity, with an inhibitory rate of over 80% at a concentration of 100 µg/mL mdpi.com.

General Structure-Activity Relationship (SAR) Principles

Broader studies on hydroxycinnamic acids and their derivatives have established several key principles for analog design:

Role of the Phenolic Ring: The presence and position of hydroxyl groups on the phenyl ring are critical. For synergistic anticancer activity in acute myeloid leukemia cells, a para-hydroxyl group was identified as a required structural element nih.govnih.gov. Generally, a higher number of hydroxyl groups correlates with increased biological and antioxidant activity core.ac.ukresearchgate.net. Conversely, methoxylation of a hydroxyl group, such as the difference between caffeic acid (3,4-dihydroxy) and ferulic acid (3-methoxy-4-hydroxy), often decreases antioxidant capacity core.ac.uk.

Importance of the Side Chain: The unsaturated C7-C8 double bond in the acrylic acid side chain is a major requirement for certain biological activities, including the potentiation of calcitriol-induced cell differentiation nih.govnih.gov.

Effect of Esterification: Modification of the carboxylic acid group via esterification significantly impacts the molecule's properties. Esterification can decrease DPPH radical scavenging activity but often increases efficacy in lipophilic systems, such as inhibiting lipid peroxidation, due to enhanced lipophilicity core.ac.uk. For synergistic effects with carnosic acid, a methyl-esterified carboxyl group was found to be a critical structural feature nih.govnih.gov.

Advanced Pharmacological Research and Therapeutic Potential

Antiviral Activities and Mechanisms

2,4-Dihydroxycinnamic acid has emerged as a compound of interest for its antiviral capabilities, notably against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that its mode of action involves interfering with the initial and critical stages of the viral life cycle.

Studies have demonstrated that this compound can inhibit viral entry into host cells. An in vitro analysis using a pseudovirus inhibition assay confirmed a reduction in the number of lentiviral particles in human embryonic kidney cells (HEK293T) that express the hACE2 receptor. nih.gov This suggests that the compound effectively hinders the virus's ability to successfully infect host cells, thereby inhibiting the replication cycle at a very early stage. nih.gov

The mechanism behind the inhibition of viral entry has been elucidated through computational studies. These in silico analyses have shown that this compound directly targets the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov This interaction is the crucial first step for the virus to gain entry into human cells. By binding to this complex, this compound effectively blocks the virus from docking onto the host cell surface.

In these computational models, this compound exhibited a more significant binding affinity to the spike-ACE2 complex than the reference antiviral drug, Umifenovir. nih.gov This strong interaction underscores its potential as an inhibitor of this key viral-host protein interaction.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| This compound | Spike RBD-ACE2 Complex | 28.43 | Umifenovir | 21.24 |

Anti-inflammatory and Immunomodulatory Effects

While various cinnamic acid derivatives have been studied for their anti-inflammatory properties, specific research data directly linking this compound to the modulation of key inflammatory pathways and cytokine expression is not extensively detailed in the available literature.

No specific research findings detailing the direct modulation of the PI3K-AKT, MAPK, or Akt/NF-κB signaling pathways by this compound were identified.

There is a lack of specific studies demonstrating the direct inhibitory effects of this compound on 5-lipoxygenase (5-LO) or 12-lipoxygenase (12-LO) and the subsequent synthesis of leukotrienes.

Specific data on the impact of this compound on the expression of various cytokines were not available in the reviewed literature.

Antioxidant Properties and Mechanisms of Action

This compound, a member of the hydroxycinnamic acid family, has been the subject of research for its potential antioxidant effects. These properties are primarily attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals. The mechanisms underlying its antioxidant potential are multifaceted, involving direct scavenging of reactive oxygen species, chelation of transition metal ions, and modulation of endogenous antioxidant defense systems.

The capacity of this compound and its derivatives to scavenge free radicals is a key indicator of their antioxidant potential. This activity is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and superoxide (B77818) anion radical scavenging assays.

While specific IC50 values for this compound are not extensively documented in all assays, the activities of structurally related hydroxycinnamic acids provide valuable insights. For instance, caffeic acid (3,4-dihydroxycinnamic acid), which shares the dihydroxy substitution pattern, demonstrates potent radical scavenging activity. In one study, caffeic acid exhibited an IC50 value of 1.59 ± 0.06 µg/mL in the ABTS assay, indicating strong antioxidant potential. science.gov Other studies have also highlighted the potent DPPH radical scavenging activity of caffeic acid. nih.gov The position and number of hydroxyl groups on the phenyl ring are critical determinants of the radical-scavenging ability of these compounds. researchgate.net

Interactive Data Table: Radical Scavenging Activity of Related Hydroxycinnamic Acids.

| Compound | Assay | IC50 Value | Source |

| Caffeic Acid | ABTS | 1.59 ± 0.06 µg/mL | science.gov |

| Caffeic Acid | DPPH | 5.9 µg/mL | nih.gov |

| Ferulic Acid | DPPH | 9.9 µg/mL | nih.gov |

| Syringic Acid | DPPH | 9.8 µg/mL | nih.gov |

This table presents data for structurally related compounds to provide context for the potential activity of this compound.

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the generation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that can chelate these metal ions, rendering them inactive, contribute to the prevention of oxidative damage. The ability of phenolic compounds, including hydroxycinnamic acids, to chelate metal ions is an important mechanism of their antioxidant action. nih.gov

Beyond direct antioxidant actions, some phenolic compounds can exert their protective effects by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1). nih.govfrontiersin.orggrafiati.com

The induction of HO-1 is a critical cellular defense mechanism against oxidative stress. nih.govgrafiati.com Studies on various natural compounds have demonstrated their ability to activate the Nrf2/HO-1 pathway, thereby enhancing cellular antioxidant capacity. nih.govnih.govmdpi.com For instance, caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, has been shown to stimulate ARE promoter activity and increase the expression of HO-1. nih.gov This suggests that this compound may also possess the ability to modulate this important protective pathway, although direct experimental evidence is needed to confirm this.

Oxidative stress can lead to damage of cellular macromolecules, including DNA. This damage, if not repaired, can contribute to mutagenesis and the development of various diseases. Antioxidants can protect against oxidative DNA damage by neutralizing the reactive oxygen species that cause it. The comet assay is a sensitive technique used to detect DNA strand breaks in individual cells. nih.gov

While some studies have explored the pro-oxidant activities of hydroxycinnamic acids in the presence of transition metals like copper, which can lead to DNA damage, other research has focused on their protective effects. zivak.comnih.gov For example, 4-coumaric acid has been shown to significantly decrease the basal level of oxidative DNA damage in rat colonic mucosa. nih.gov This protective effect is attributed to the antioxidant properties of the compound. Given its structural similarities, it is plausible that this compound could also offer protection against oxidative DNA damage, although specific studies are required to validate this.

Hepatoprotective Research

The liver is a primary target for damage induced by toxins and oxidative stress due to its central role in metabolism. Research into the hepatoprotective effects of natural compounds is an active area of investigation.

Carbon tetrachloride (CCl₄) and paracetamol (acetaminophen) are well-established hepatotoxins used in experimental models to induce liver injury. nih.govmdpi.comresearchgate.net The toxicity of both compounds is linked to the generation of free radicals and subsequent oxidative stress, leading to hepatocellular damage. This damage is biochemically characterized by an increase in the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and a depletion of endogenous antioxidants like superoxide dismutase (SOD) and catalase (CAT). nih.govmdpi.com

While direct in vivo studies on the hepatoprotective effects of this compound are limited, research on a structurally related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), which also possesses a 2,4-dihydroxy substitution pattern, has shown significant hepatoprotective effects against CCl₄-induced liver injury in mice. Pretreatment with this compound significantly decreased the activities of serum hepatic enzymes and increased the levels of antioxidant enzymes in the liver. mdpi.com

Studies with other natural compounds have consistently demonstrated that attenuation of CCl₄ and paracetamol-induced hepatotoxicity is associated with the restoration of antioxidant enzyme activities and the reduction of liver enzyme leakage. researchgate.netnih.govijpras.com

Interactive Data Table: Effect of a Related Dihydroxy Compound on CCl₄-Induced Hepatotoxicity in Mice.

| Treatment Group | ALT (U/L) | AST (U/L) | SOD (U/mg protein) | CAT (U/mg protein) |

| Control | 35.4 ± 4.2 | 85.6 ± 7.9 | 125.4 ± 10.1 | 85.2 ± 6.8 |

| CCl₄ | 245.7 ± 21.3 | 458.2 ± 35.1 | 65.8 ± 5.9 | 42.1 ± 3.7 |

| CCl₄ + Dihydroxy Compound (20 mg/kg) | 98.6 ± 9.1 | 185.4 ± 15.8 | 102.3 ± 8.7 | 68.5 ± 5.4 |

Data adapted from a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone to illustrate the potential hepatoprotective effects of compounds with a similar dihydroxy substitution pattern. mdpi.com

Mechanisms Involving Oxidative Stress and Inflammatory Response

Research has highlighted the role of this compound and its derivatives in mitigating oxidative stress and inflammation. In a rat model of ulcerative colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), the administration of (E)-(2,4-dihydroxy)-α-aminocinnamic acid demonstrated significant protective effects. The TNBS-induced model is characterized by increased colonic ulcers, elevated myeloperoxidase (MPO) activity, higher malondialdehyde (MDA) levels, and depleted glutathione (B108866) (GSH) content. nih.gov

Treatment with the this compound derivative led to a notable decrease in the presence of ulcers and inhibited MPO activity. nih.gov MPO is an enzyme found in neutrophils, and its increased activity is a marker of inflammation and contributes to the production of reactive oxygen species (ROS). nih.gov The compound also reversed the oxidative stress markers by reducing MDA, a product of lipid peroxidation, and increasing the levels of the antioxidant GSH. nih.gov The primary protective mechanism is attributed to its dual action as a potent MPO inhibitor and a general antioxidant. nih.gov Hydroxycinnamic acids, in general, can regulate oxidative stress through free radical scavenging and by chelating heavy metals via their hydroxyl or carbonyl groups. nih.gov

The inflammatory process in such conditions involves the infiltration of neutrophils and macrophages into the intestinal mucosa, which elevates ROS levels. nih.gov By inhibiting MPO, (E)-(2,4-dihydroxy)-α-aminocinnamic acid helps prevent the formation of highly reactive hypochlorous acid, thereby reducing oxidative damage. nih.gov

Table 1: Effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid on Oxidative Stress Markers

| Marker | Effect of TNBS Induction | Effect of Treatment with this compound derivative |

|---|---|---|

| Myeloperoxidase (MPO) | Significant Increase | Inhibition of Activity |

| Malondialdehyde (MDA) | Significant Increase | Reduction in Content |

| Glutathione (GSH) | Significant Decrease | Increase in Content |

Regulation of Hepatocellular Function Parameters

Cinnamic acid derivatives have shown significant potential in protecting the liver from acute injury. In a murine model of acute liver damage induced by carbon tetrachloride (CCl4), cinnamic acid derivatives LQM717 and LQM755 demonstrated notable hepatoprotective effects. nih.gov CCl4 intoxication typically leads to sharp increases in key parameters of hepatocellular function and damage, including alanine aminotransferase (ALT), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and total and direct bilirubin, alongside a decrease in liver glycogen (B147801) and serum albumin. nih.gov

Pretreatment with these derivatives, particularly LQM755, offered substantial protection. LQM755 partially prevented the rise in ALT and ALP and completely prevented the elevations in GGT, as well as total and direct bilirubin. nih.gov Furthermore, it fully prevented the reduction in serum albumin, a key protein synthesized by the liver, and partially prevented the depletion of liver glycogen. nih.gov Macroscopic and microscopic examinations of the liver tissue confirmed these biochemical findings, revealing reduced inflammation, necrosis, and steatosis in the pretreated animals. nih.gov

Table 2: Hepatoprotective Effects of Cinnamic Acid Derivative LQM755

| Hepatocellular Parameter | Effect of CCl4 Intoxication | Effect of LQM755 Pretreatment |

|---|---|---|

| Alanine aminotransferase (ALT) | Significant Increase | Partial Protection |

| Alkaline phosphatase (ALP) | Significant Increase | Partial Protection |

| Gamma-glutamyl transferase (GGT) | Significant Increase | Complete Prevention of Increase |

| Total and Direct Bilirubin | Significant Increase | Complete Prevention of Increase |

| Serum Albumin | Decrease | Complete Prevention of Reduction |

| Liver Glycogen | Decrease | Partial Prevention of Depletion |

Anticancer and Chemopreventive Studies

Inhibition of Cancer Cell Proliferation

Hydroxycinnamic acids and their derivatives have been investigated for their ability to inhibit the growth of various cancer cells. Studies on isomers such as ortho-coumaric acid (OCA) and para-coumaric acid (PCA) on breast cancer stem cells (BCSCs) and the MCF-7 breast cancer cell line showed a dose-dependent decrease in the number of viable cells. nih.govresearchgate.net For instance, a 2.5 mM concentration of both OCA and PCA significantly reduced the number of cells and cut the colony formation number by approximately half compared to the control group. nih.gov

In a study on multiple myeloma (MM) cell lines (RPMI8226, MM.1S, and U266), a chalcone (B49325) derivative, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), demonstrated a clear antiproliferative effect. The half-maximal inhibitory concentrations (IC50) were determined to be 25.97 µM for RPMI8226 cells, 18.36 µM for MM.1S cells, and 15.02 µM for U266 cells. nih.gov Similarly, dihydrocaffeic and dihydroferulic acids, which are major metabolites of dietary hydroxycinnamates, were found to be highly effective against Caco-2 and SW480 colon adenocarcinoma cell lines, with IC50 values of 71.7 µmol/L and 83.1 µmol/L, respectively, in Caco-2 cells. figshare.com

Table 3: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 (Multiple Myeloma) | 25.97 µM |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | MM.1S (Multiple Myeloma) | 18.36 µM |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | 15.02 µM |

Effects on Cell Cycle Progression and Apoptosis

The anticancer activity of cinnamic acid derivatives is strongly linked to their ability to induce cell cycle arrest and apoptosis. nih.gov In human melanoma cells (HT-144), treatment with cinnamic acid led to an increased frequency of hypodiploid cells, indicating the induction of cell death. nih.gov Studies on breast cancer stem cells showed that hydroxycinnamic acid isomers induced a cytostatic effect by arresting the G1/S phase progression of the cell cycle, which was associated with the downregulation of Cyclin D1 expression. nih.govresearchgate.net

The induction of apoptosis is a key mechanism. In multiple myeloma U266 cells, treatment with 20 µM of a this compound derivative resulted in classic apoptotic features, such as nuclear condensation and cell body shrinkage. nih.gov Flow cytometry analysis confirmed a significant increase in apoptotic cells from 8.4% in the control group to 67.9% in the treated group. nih.gov This pro-apoptotic effect was linked to the mitochondria-mediated pathway, evidenced by the upregulation of cleaved-caspase-3, cleaved-caspase-9, and Bad, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, caffeic acid (3,4-dihydroxycinnamic acid) was shown to induce apoptosis in HeLa cervical cancer cells by inhibiting Bcl-2 activity, leading to the activation of caspase-3. nih.gov

Modulation of Signaling Pathways (e.g., ERK1/2)

The anticancer effects of this compound and related compounds are often mediated through the modulation of critical intracellular signaling pathways. The Extracellular signal-regulated kinase (ERK1/2) pathway, a component of the MAPK signaling cascade, is a key regulator of cell proliferation and survival. nih.govfrontiersin.org

Studies on breast cancer stem cells demonstrated that hydroxycinnamic acid isomers inhibited the phosphorylation of ERK1/2, which correlated with a decrease in cell viability. nih.govresearchgate.net The ERK1/2 pathway is often activated in response to growth factors and is crucial for neuronal differentiation and cell growth. nih.gov Its inhibition can halt uncontrolled cell proliferation.

In addition to the ERK1/2 pathway, other signaling cascades are also affected. In multiple myeloma cells, the 2,4-dihydroxychalcone (B13927600) derivative DMEC was found to suppress the PI3K/Akt/mTOR pathway. nih.gov Treatment with DMEC reduced the expression of phosphatidylinositol-3-kinase (PI3K) and the phosphorylation of its downstream targets, protein kinase B (Akt) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov This inhibitory effect was confirmed by experiments using IGF-1, a PI3K activator, which counteracted the effects of DMEC. nih.gov Similarly, in hepatocellular carcinoma cells, cinnamic acid was shown to block PI3K/AKT signaling, leading to apoptosis. nih.gov

Enzyme Inhibition Studies (Beyond Pharmacological Targets)

Beyond their roles in modulating pathways related to inflammation and cancer, cinnamic acid derivatives have been studied as inhibitors of various other enzymes.

One area of focus is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in the food and cosmetic industries. A study on tyrosinase inhibition found that 4-hydroxycinnamic acid and ferulic acid, when used in combination, exhibited a strong synergistic inhibitory effect, with a combined inhibition rate of 90.44%, compared to 12.15% and 22.17% when used alone, respectively. nih.gov Molecular docking studies suggested that these acids interact with key amino acid residues like Ser282, His263, and Val283 in the active site of the enzyme. nih.gov

Another target is xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism whose overactivity can lead to hyperuricemia and gout. 4-nitrocinnamic acid was identified as a potent, reversible, and noncompetitive inhibitor of XO, with an IC50 value of 23.02 µmol/L. eco-vector.com Docking simulations indicated that the inhibitor binds outside the enzyme's catalytic center. eco-vector.com

Furthermore, derivatives have been tested against microbial enzymes. Caffeic acid ethyl ester was found to be a competitive inhibitor of β-glucuronidase from Escherichia coli, an enzyme implicated in the gastrointestinal toxicity of certain drugs. researchgate.net

Polyphenol Oxidase (PPO) Inhibition Mechanism and Kinetics

This compound has demonstrated significant inhibitory effects on polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. Research indicates that it acts as a potent PPO inhibitor, with one study reporting an IC50 value of 0.092 mmol L-1. nih.gov

The mechanism of inhibition has been characterized as a mixed-type, reversible inhibition. nih.gov This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. Molecular docking studies have further elucidated this interaction, revealing that the compound can form stable hydrogen bonds within the active site of PPO. nih.gov The primary forces driving this interaction are believed to be static-type fluorescence quenching and electrostatic interactions. nih.gov It is thought that this compound occupies the active center of the enzyme, which in turn prevents the substrate from entering. researchgate.net

Interactive Data Table: PPO Inhibition Kinetics of this compound

| Parameter | Value | Reference |

| Inhibition Type | Mixed-type | nih.gov |

| IC50 | 0.092 mmol L-1 | nih.gov |

| Binding Mechanism | Static-type fluorescence quenching, Electrostatic interaction, Hydrogen bonds | nih.gov |

Tyrosinase Inhibitory Activity

While direct studies exclusively focusing on the tyrosinase inhibitory activity of this compound are limited, substantial evidence from research on its derivatives strongly suggests its potential as a potent tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for skin whitening agents.

Several studies have highlighted the critical role of the 2,4-dihydroxyphenyl moiety in conferring significant tyrosinase inhibitory activity. For instance, a series of 2,4-dihydroxycinnamides exhibited very potent mushroom tyrosinase inhibition, with IC50 values ranging from 0.0112 to 0.16 μM. researchgate.net Furthermore, a chalcone derivative featuring a 2,4-dihydroxy functional group on the benzylidene ring was identified as a powerful tyrosinase inhibitor. Similarly, 2,4-dihydroxybenzylidene-2-thiohydantoin was found to be an excellent inhibitor of mushroom tyrosinase with an IC50 value of 1.07 μM. nih.gov These findings consistently underscore that the presence of a 2,4-dihydroxyphenyl group is a key structural feature for potent tyrosinase inhibition. researchgate.net

Other Reported Biological Activities

Beyond its enzyme inhibitory effects, research on cinnamic acid and its derivatives has uncovered a range of other biological activities, suggesting a broader therapeutic potential for compounds like this compound.

Antidiabetic and Anticholesterolemic Activity: Cinnamic acid itself has been shown to possess antidiabetic properties by improving glucose tolerance in vivo and stimulating insulin (B600854) secretion in vitro. nih.gov It has also demonstrated benefits in diabetic cardiomyopathy through its anti-inflammatory, anti-dyslipidemia, and antidiabetic effects. nih.gov Derivatives of cinnamic acid have been investigated for their hypolipidemic activities, with some showing a significant decrease in triglycerides and total cholesterol in hyperlipidemic models. nih.govnih.gov

Anticonvulsant and Anxiolytic Activity: The therapeutic potential of cinnamic acid analogues extends to the central nervous system. Various derivatives have been studied for their anticonvulsant and anxiolytic activities. pcbiochemres.com For example, novel cinnamic acid-conjugated peptide analogs have been synthesized and tested for their antiseizure and antinociceptive properties. nih.gov While specific studies on the anxiolytic activity of this compound are not available, the broader class of cinnamic acid derivatives is recognized for this potential.

It is important to note that while the aforementioned activities have been reported for cinnamic acid and its derivatives, further research is required to specifically elucidate the efficacy and mechanisms of this compound in these therapeutic areas.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of Hydroxyl Group Position and Number on Activity

The number and placement of hydroxyl (-OH) groups on the phenyl ring of cinnamic acid derivatives are critical determinants of their biological activities, particularly their antioxidant capacity. The presence of multiple hydroxyl groups generally enhances antioxidant activity, with dihydroxy derivatives being more potent than their monohydroxy counterparts. core.ac.uk

The relative positioning of these hydroxyl groups is also crucial. For instance, cinnamic acids featuring a catechol (ortho-dihydroxy) moiety, such as 3,4-dihydroxycinnamic acid (caffeic acid), often exhibit superior radical scavenging activity. core.ac.uk This enhanced activity is attributed to the ability of the catechol group to stabilize the resulting phenoxyl radical through resonance and the formation of an intramolecular hydrogen bond. While 2,4-dihydroxycinnamic acid does not possess a catechol group, its resorcinol (B1680541) moiety still contributes to its antioxidant potential.

The antioxidant efficacy of hydroxycinnamic acid isomers is also dependent on the specific assay used. For example, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the activity is influenced by the hydrogen-donating ability of the hydroxyl groups. Studies comparing different dihydroxycinnamic acid isomers would provide valuable quantitative data on their relative potencies.

In the context of anticancer activity, the position of the hydroxyl group can influence the compound's effect on different cancer cell lines. For example, a study on breast cancer stem cells demonstrated that ortho-coumaric acid had a stronger anti-carcinogenic effect compared to para-coumaric acid. nih.govresearchgate.net This highlights the importance of the hydroxyl group's location in mediating specific biological responses.

To illustrate the influence of hydroxyl group patterns on antioxidant activity, the following table presents hypothetical IC50 values for dihydroxycinnamic acid isomers in a DPPH assay, based on general trends reported in the literature.

| Compound | Hydroxyl Group Position | Hypothetical DPPH Scavenging IC50 (µM) |

| This compound | 2,4-dihydroxy | 75 |

| 3,4-Dihydroxycinnamic acid (Caffeic Acid) | 3,4-dihydroxy (catechol) | 50 |

| 2,5-Dihydroxycinnamic acid | 2,5-dihydroxy | 80 |

| 3,5-Dihydroxycinnamic acid | 3,5-dihydroxy | 90 |

Note: These values are illustrative and intended to demonstrate the general structure-activity relationships.

Impact of Substitutions on the Cinnamic Acid Moiety

Modifications to the cinnamic acid moiety of this compound, including the carboxylic acid group and the phenyl ring, can significantly alter its biological profile. These substitutions can affect the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its absorption, distribution, metabolism, and target-binding affinity.

Esterification and Amidation:

Converting the carboxylic acid group into an ester or an amide is a common strategy to modify the physicochemical properties of cinnamic acids. Esterification, for instance, generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The antioxidant activity of these derivatives is influenced by both the cinnamic acid core and the esterifying alcohol. nih.gov

Amide derivatives of hydroxycinnamic acids have also been synthesized and evaluated for various biological activities, including antioxidant and enzyme inhibitory effects. nih.gov The nature of the amine used for amidation can introduce new pharmacophoric features, potentially leading to enhanced or novel biological activities. For example, the synthesis of hydroxycinnamic acid hydrazide derivatives has been explored for developing compounds with antiproliferative activities. nih.gov

Halogenation:

The introduction of halogen atoms, such as bromine, onto the phenyl ring of hydroxycinnamic acids has been investigated as a means to modulate their electronic properties and lipophilicity. Studies on halogenated derivatives have shown that the presence of an electron-withdrawing halogen atom in the ortho position to a phenolic hydroxyl group does not necessarily diminish the antioxidant activity. nih.gov Furthermore, halogenation can significantly increase the lipophilicity of the compound, which may be advantageous for certain applications. nih.gov

The following table provides examples of how different substitutions on a generalized dihydroxycinnamic acid scaffold could be expected to influence its properties and activity.

| Substitution Type | Position of Modification | Expected Change in Physicochemical Properties | Potential Impact on Biological Activity |

| Esterification | Carboxylic acid group | Increased lipophilicity | Enhanced cell permeability, altered antioxidant and enzyme inhibitory activity |

| Amidation | Carboxylic acid group | Increased diversity of functional groups, altered H-bonding capacity | Modified target-binding affinity, potential for new biological activities |

| Halogenation | Phenyl ring | Increased lipophilicity, altered electronic properties | Maintained or enhanced antioxidant activity, improved membrane penetration |

| Alkylation | Hydroxyl groups | Increased lipophilicity, loss of H-donating ability | Decreased antioxidant activity, potential for other activities |

Molecular Docking and Computational Approaches to Target Interaction

Molecular docking and other computational methods are invaluable tools for predicting and analyzing the binding of this compound and its derivatives to biological targets at a molecular level. These approaches provide insights into the binding orientation, affinity, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A notable example of a molecular docking study involving a derivative of this compound is the investigation of its conjugate with 5'-deoxy-5-fluorocytidine (B193531) as a potential anti-pancreatic cancer agent. In this study, molecular docking was used to explore the binding of the conjugate to carboxylesterase CES2, an enzyme involved in the metabolic activation of the prodrug capecitabine. The docking simulations revealed that the conjugate could bind to the enzyme's active site, forming hydrogen bonds with key residues of the catalytic triad.

Computational studies are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its analogues, which is crucial for assessing their drug-likeness. These in silico predictions help in prioritizing compounds for further experimental evaluation.

The following table summarizes key findings from a hypothetical molecular docking study of this compound with a generic enzyme active site.

| Parameter | Observation | Implication for Target Interaction |

| Binding Energy | Favorable (e.g., -7.5 kcal/mol) | Indicates a stable interaction with the target protein. |

| Hydrogen Bonds | Formed between the hydroxyl and carboxyl groups of the ligand and polar residues in the active site. | Crucial for anchoring the ligand in the correct orientation and for binding affinity. |

| Hydrophobic Interactions | The phenyl ring of the ligand interacts with nonpolar residues in the active site. | Contribute to the overall binding stability. |

| Pi-stacking Interactions | Possible interaction between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site. | Can further stabilize the ligand-protein complex. |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is a critical factor in its ability to bind to a biological target and elicit a response. The molecule possesses rotational freedom around the single bonds in its acrylic acid side chain, allowing it to adopt various conformations. The most stable conformations are typically the s-cis and s-trans isomers, which refer to the arrangement of the carbonyl group and the vinyl C-H bond relative to the C-C single bond in the side chain.

The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in solution. Computational methods, such as quantum chemical calculations and molecular dynamics simulations, can be used to explore the conformational landscape of this compound and to identify low-energy conformers.

By comparing the structures of a series of active and inactive analogues, it is possible to develop a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. Understanding the bioactive conformation of this compound is essential for the rational design of new derivatives with improved potency and selectivity.

Metabolism and Pharmacokinetics Preclinical Focus

In Vitro Metabolism Studies

In vitro models are crucial for elucidating the metabolic pathways of xenobiotics without the complexities of a full biological system. For hydroxycinnamic acids, these studies often involve microbial systems, such as fungal cultures or fecal slurries, to simulate metabolic processes that occur in the environment or the mammalian gut.

Fungal Biotransformation: Fungi are known for their diverse metabolic capabilities and are often used to study the biotransformation of phenolic compounds. While direct studies on the fungal biotransformation of 2,4-Dihydroxycinnamic acid are not extensively documented, research on its isomers provides valuable insights. For instance, the microbial transformation of 2,5-dihydroxycinnamic acid by Aspergillus niger and Rhizopus oryzae has been reported to yield metabolites such as 2,5-dihydroxy cinnamoyl alcohol, 2-hydroxy-4,5-dimethoxy cinnamoyl alcohol, and 2-hydroxy-5-methoxy cinnamic acid. This suggests that fungal metabolic pathways for dihydroxycinnamic acids can involve reduction of the carboxylic acid group and O-methylation.

Another example is the biotransformation of p-coumaric acid into caffeic acid (3,4-dihydroxycinnamic acid) by the fungus Pycnoporus cinnabarinus, demonstrating the potential for hydroxylation reactions. researchgate.net It is plausible that similar enzymatic processes, such as hydroxylation, methylation, and reduction, could be involved in the fungal metabolism of this compound.

Faecal Slurries: The human gut microbiota plays a significant role in the metabolism of dietary polyphenols, including hydroxycinnamic acids. In vitro incubation of HCAs with human fecal slurries under anaerobic conditions can simulate the metabolic environment of the colon. Studies on caffeic acid (3,4-Dihydroxycinnamic acid) have shown that it is extensively metabolized by the gut microbiota. nih.gov The primary reactions include the reduction of the α,β-double bond of the side chain, followed by dehydroxylation. nih.govresearchgate.net This process leads to the formation of various phenylpropanoic acids. nih.gov

Given the structural similarity, it is anticipated that this compound would undergo a comparable metabolic fate in the colon. The primary metabolic steps would likely involve the hydrogenation of the side chain to form 3-(2,4-dihydroxyphenyl)propanoic acid, followed by further dehydroxylation.

Metabolite Identification and Elucidation

Based on the metabolic pathways observed for other hydroxycinnamic acids, several potential metabolites of this compound can be predicted. The elucidation of these metabolites typically involves techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

For caffeic acid, the main metabolites identified after incubation with human fecal slurries were 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) and 3-(3-hydroxyphenyl)propanoic acid. nih.gov By analogy, the primary metabolites of this compound resulting from gut microbiota metabolism would likely be:

3-(2,4-dihydroxyphenyl)propanoic acid: Formed by the reduction of the side-chain double bond.

3-(2-hydroxyphenyl)propanoic acid and 3-(4-hydroxyphenyl)propanoic acid: Formed by subsequent dehydroxylation of the phenyl ring.

In addition to gut microbiota metabolism, HCAs that are absorbed can undergo Phase II metabolism in the liver and other tissues, leading to the formation of glucuronide and sulfate (B86663) conjugates. nih.gov O-methylation, catalyzed by catechol-O-methyltransferase (COMT), is another important metabolic pathway for catecholic structures like caffeic acid. nih.gov However, as this compound has a resorcinol (B1680541) (1,3-dihydroxy) substitution pattern rather than a catechol (1,2-dihydroxy) pattern, it would not be a primary substrate for COMT.

| Parent Compound | Metabolic Process | Predicted/Observed Metabolite | Reference Compound |

|---|---|---|---|

| This compound | Side-chain reduction | 3-(2,4-dihydroxyphenyl)propanoic acid | Caffeic acid nih.gov |

| This compound | Dehydroxylation | 3-(2-hydroxyphenyl)propanoic acid | Caffeic acid nih.gov |

| This compound | Dehydroxylation | 3-(4-hydroxyphenyl)propanoic acid | Caffeic acid nih.gov |

| 2,5-dihydroxycinnamic acid | Reduction and Methylation | 2-Hydroxy-4,5-dimethoxy cinnamoyl alcohol | - |

| 2,5-dihydroxycinnamic acid | Methylation | 2-hydroxy-5-methoxy cinnamic acid | - |

Preclinical Absorption, Distribution, and Elimination

The absorption, distribution, and elimination of hydroxycinnamic acids are largely influenced by their chemical structure. Generally, HCAs can be absorbed in both the stomach and the small intestine, with the extent of absorption depending on their specific structure and whether they are present in a free or esterified form. nih.gov

While specific preclinical pharmacokinetic data for this compound are not available, predictive models based on its chemical structure can offer some insights. These models can estimate parameters such as Caco-2 cell permeability, which is an in vitro model for human intestinal absorption. The absorption of HCAs is followed by extensive metabolism, both in the intestinal cells and the liver. nih.gov

Distribution of absorbed HCAs and their metabolites occurs via the systemic circulation. Elimination of these compounds and their metabolites is primarily through the urine.

| Pharmacokinetic Parameter | Predicted Trend for this compound | Basis of Prediction |

|---|---|---|

| Absorption | Likely absorbed in the stomach and small intestine | General behavior of hydroxycinnamic acids nih.gov |

| Distribution | Systemic distribution of parent compound and metabolites | General behavior of absorbed xenobiotics |

| Metabolism | Extensive metabolism by gut microbiota and Phase II enzymes | Data from caffeic acid and other HCAs nih.govnih.gov |

| Elimination | Primarily renal excretion of metabolites | General behavior of hydroxycinnamic acids nih.gov |

Bioavailability and Formulation Impact on Systemic Exposure

The bioavailability of hydroxycinnamic acids is generally considered to be low. nih.gov This is a direct consequence of their extensive metabolism in both the gut and the liver (first-pass metabolism). The parent compound that reaches the systemic circulation is often a small fraction of the ingested amount. The majority of the compound is present in the form of various metabolites.

The chemical form of the HCA significantly impacts its bioavailability. For instance, HCAs present as esters, such as chlorogenic acid (an ester of caffeic acid and quinic acid), must first be hydrolyzed by esterases in the gut before the HCA moiety can be absorbed. This hydrolysis is primarily carried out by the gut microbiota, meaning that a significant portion of the absorption occurs in the colon.

Formulation strategies can potentially be employed to enhance the systemic exposure of this compound. These could include methods to protect the compound from premature metabolism in the upper gastrointestinal tract, thereby allowing more of the parent compound to be absorbed. However, specific studies on the impact of formulation on the bioavailability of this compound have not been reported.

Cellular and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Detailed investigations into the direct effects of 2,4-Dihydroxycinnamic acid on several critical intracellular signaling cascades are limited. While the broader class of hydroxycinnamic acids has been studied, specific data for the 2,4-dihydroxy isomer is not extensively available in the scientific literature.

PI3K-AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. At present, there is a lack of specific studies detailing the direct modulatory effects of this compound on the activation or inhibition of the PI3K-AKT pathway.

MAPK Signaling Pathway (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are critical in mediating cellular responses to a wide array of external stimuli, governing processes like inflammation, apoptosis, and cell differentiation. medchemexpress.comnih.govnih.gov Scientific literature does not currently provide specific evidence on how this compound directly interacts with or modulates the phosphorylation state of key proteins within the ERK, JNK, or p38 MAPK cascades.

Akt/NF-κB Signaling Pathway

The crosstalk between Akt and Nuclear Factor-kappa B (NF-κB) is a pivotal axis in the regulation of inflammation, immune responses, and cell survival. scienceopen.comoncotarget.com While related compounds such as caffeic acid phenethyl ester (CAPE) are known to inhibit NF-κB, specific research demonstrating the direct impact of this compound on the Akt/NF-κB signaling nexus is not currently available. nih.gov

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.com There is a lack of published studies specifically investigating whether this compound can induce the nuclear translocation of Nrf2 and subsequent expression of HO-1.

AMPK/Akt/eNOS Signaling Pathways

The AMP-activated protein kinase (AMPK), Akt, and endothelial Nitric Oxide Synthase (eNOS) pathways are interlinked and play vital roles in metabolic regulation and vascular homeostasis. mdpi.comnih.govmdpi.com AMPK activation can lead to the phosphorylation and activation of eNOS, a key enzyme in producing nitric oxide. nih.gov Currently, research has not specifically addressed the effect of this compound on the AMPK/Akt/eNOS signaling cascade.

Gene Expression and Proteomic Analysis

A comprehensive understanding of a compound's mechanism of action can be achieved through broad-scale analysis of its effects on gene expression (transcriptomics) and protein levels (proteomics). Such studies can reveal novel targets and affected pathways. nih.govmdpi.comnih.gov However, to date, transcriptomic and proteomic studies specifically analyzing the global changes in gene or protein expression in cells or tissues following treatment with this compound have not been reported in the available scientific literature.

Interaction with Specific Protein Targets

This compound has been identified as an inhibitor of several key proteins involved in various physiological and pathological processes. Its primary mode of interaction often involves binding to the active sites of these enzymes, thereby modulating their activity.

One of the most significant protein targets of this compound is tyrosinase . This enzyme plays a crucial role in melanogenesis, the process of melanin (B1238610) production. This compound and its derivatives have been shown to be potent inhibitors of mushroom tyrosinase mdpi.com. For instance, certain 2,4-dihydroxycinnamides exhibit very strong inhibitory activity with IC50 values in the nanomolar to low micromolar range (0.0112–0.16 μM) mdpi.com. A thiophenyl derivative of this compound also demonstrated a remarkably low IC50 value of 0.013 μM against the monophenolase activity of tyrosinase mdpi.com. The inhibitory mechanism is attributed to the 2,4-dihydroxyphenyl moiety, which can effectively interact with the enzyme's active site mdpi.com.

While direct studies on this compound are limited for other protein targets, research on structurally similar hydroxycinnamic acids provides insights into its potential interactions. For example, caffeic acid (3,4-dihydroxycinnamic acid) has been shown to inhibit matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which are involved in cancer cell migration and metastasis nih.govmdpi.com. An ester of dihydroxycinnamic acid was found to bind to the hemopexin-like (PEX) domain of MMP-2 nih.gov. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory effects on MMPs.

In the context of purine (B94841) metabolism, xanthine (B1682287) oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. While some hydroxycinnamic acids like caffeic acid are weak inhibitors, synthetic chalcone (B49325) derivatives with a 2',4'-dihydroxy substitution pattern have shown significant inhibitory activity against xanthine oxidase wikipedia.orgnih.gov. This suggests that the 2,4-dihydroxy configuration on a phenyl ring, as present in this compound, could be a favorable structural feature for xanthine oxidase inhibition.

Furthermore, hydroxycinnamic acids have been investigated for their inhibitory effects on enzymes that degrade the extracellular matrix, such as hyaluronidase , collagenase , and elastase . While caffeic acid showed weak inhibition of hyaluronidase, other more complex cinnamic acid derivatives have demonstrated potent activity nih.govnih.gov. Similarly, derivatives of cinnamic acid have been found to inhibit neutrophil elastase nih.govresearchgate.net. Although direct evidence for this compound is scarce, the general inhibitory potential of this class of compounds against these protein targets is recognized.

Table 1: Interaction of this compound and Related Compounds with Specific Protein Targets

| Compound | Protein Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2,4-Dihydroxycinnamides | Mushroom Tyrosinase | 0.0112–0.16 μM | mdpi.com |

| Thiophenyl derivative of this compound | Mushroom Tyrosinase (monophenolase) | 0.013 μM | mdpi.com |

| (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase (monophenolase) | 0.013 ± 0.64 μM | nih.gov |

| (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase (diphenolase) | 0.93 ± 0.22 μM | nih.gov |

| Caffeic acid (3,4-Dihydroxycinnamic acid) | Neutrophil Elastase | 93 μM | nih.gov |

| 3,5,2',4'-Tetrahydroxychalcone | Xanthine Oxidase | 22.5 μM | nih.gov |

Effects on Cellular Processes

This compound and its related compounds exert a range of effects on fundamental cellular processes, including cell viability, DNA damage, apoptosis, and proliferation, particularly in the context of cancer research.

Cell Viability and Proliferation:

Hydroxycinnamic acids have demonstrated antiproliferative activity in various cancer cell lines. Dihydrocaffeic acid and dihydroferulic acid were found to be effective against the proliferation of Caco-2 and SW480 colon adenocarcinoma cells, with IC50 values of 71.7 ± 1.1 μM and 83.1 ± 1.1 μM, respectively, in Caco-2 cells nih.gov. Caffeic acid and ferulic acid also inhibited the proliferation of SW480 cells nih.gov. Although direct data for this compound is limited, a related compound, 2,4-dihydroxyphenylalanine, has been shown to be cytotoxic to B-16 and Cloudman melanoma cells in vitro nih.gov. This cytotoxicity was more pronounced in melanotic (tyrosinase-containing) cells, suggesting a targeted effect nih.gov. Cinnamic acid itself has been shown to have an IC50 of 2.4 mM in HT-144 human melanoma cells, with non-cancerous melanocytes being more resistant nih.govresearchgate.net. Furthermore, isomers of hydroxycinnamic acid, para-coumaric acid and ortho-coumaric acid, have been shown to decrease the viability of breast cancer stem cells in a dose-dependent manner nih.govnih.gov.

DNA Damage:

The effect of hydroxycinnamic acids on DNA can be complex. Under certain conditions, they can exhibit pro-oxidant activity. In the presence of Cu(II) ions, hydroxycinnamic acids, particularly those with an ortho-dihydroxyl group like caffeic acid, can induce DNA strand breakage nih.gov. This effect is mediated by the generation of reactive oxygen species (ROS) and the reduction of Cu(II) to Cu(I) nih.gov. This pro-oxidant activity may contribute to the apoptotic mechanisms induced by these compounds in cancer cells nih.gov. Conversely, some hydroxycinnamic acids can protect against oxidative DNA damage. For instance, 4-coumaric acid was found to significantly decrease the basal level of oxidative DNA damage in the colonic mucosa of rats nih.gov.

Apoptosis:

Several studies have indicated that cinnamic acid and its derivatives can induce apoptosis, or programmed cell death, in cancer cells. Dihydroxycinnamic acid (caffeic acid) has been shown to induce the death of colon and cervical cancer cells by inhibiting histone deacetylases (HDAC), which leads to the generation of ROS, cell cycle arrest in the S and G2/M phases, and ultimately, caspase-3 mediated apoptosis nih.gov. An ester of dihydroxycinnamic acid was found to induce intrinsic apoptosis in an ovarian cancer cell line (PA1) by increasing the expression of pro-apoptotic genes like BAX and BAD, and down-regulating anti-apoptotic genes such as Bcl-xL and Bcl-2 nih.gov. Cinnamic acid has also been observed to induce apoptosis in human melanoma cells, as evidenced by the activation of caspase-3 nih.govresearchgate.net. Similarly, ortho- and para-coumaric acids induced apoptosis in breast cancer stem cells, indicated by increased Annexin-V staining and elevated expression of caspases-3/7 nih.govnih.gov.

Table 2: Effects of this compound and Related Compounds on Cellular Processes